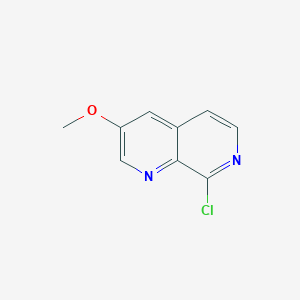

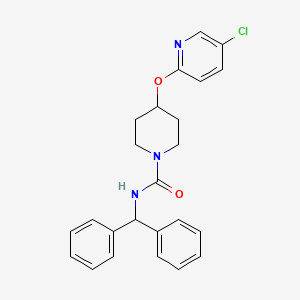

8-Chloro-3-methoxy-1,7-naphthyridine

概要

説明

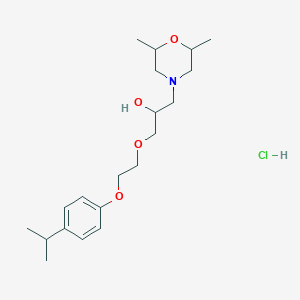

8-Chloro-3-methoxy-1,7-naphthyridine is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is a powder that is stored at a temperature of 4°C .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including this compound, has been achieved through various methods. These include multicomponent reactions, the Friedländer approach using a green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H7ClN2O/c1-13-7-4-6-2-3-11-9(10)8(6)12-5-7/h2-5H,1H3 .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 194.62 . It is stored at a temperature of 4°C .作用機序

Target of Action

Naphthyridines, the core structure of this compound, are known to interact with a variety of biological targets .

Mode of Action

Naphthyridines are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .

Biochemical Pathways

Naphthyridines have been associated with a wide range of biological applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Pharmacokinetics

The compound’s molecular weight (19462) suggests it may have suitable properties for oral bioavailability .

Result of Action

Naphthyridines have been associated with a variety of pharmacological activities, suggesting that they may have diverse cellular effects .

Action Environment

The compound’s storage temperature is recommended to be 4°c, suggesting that it may be sensitive to heat .

実験室実験の利点と制限

One of the major advantages of 8-Chloro-3-methoxy-1,7-naphthyridine is its broad-spectrum antimicrobial activity. This compound has been found to be effective against a wide range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. Additionally, this compound has low toxicity and is well-tolerated by animals, which is an important factor in drug development.

However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.

将来の方向性

There are several future directions for the research and development of 8-Chloro-3-methoxy-1,7-naphthyridine. One potential area of focus is the optimization of this compound's pharmacokinetics and pharmacodynamics. This could involve the development of novel drug delivery systems or the modification of this compound's chemical structure to improve its solubility and bioavailability.

Another area of future research is the investigation of this compound's potential as an anticancer agent. While this compound has been shown to induce apoptosis in various cancer cell lines, further studies are needed to determine its efficacy in vivo and its potential as a cancer therapy.

Finally, the development of new derivatives of this compound could lead to the discovery of compounds with improved antimicrobial, antiviral, and anticancer properties. By building on the existing knowledge of this compound's structure-activity relationships, researchers could develop more potent and selective compounds for various therapeutic applications.

Conclusion:

In conclusion, this compound is a heterocyclic compound with promising therapeutic potential. Its broad-spectrum antimicrobial activity, antiviral activity, and anticancer properties make it a promising candidate for the development of new antibiotics, antivirals, and cancer therapies. However, further research is needed to optimize its pharmacokinetics and pharmacodynamics, investigate its long-term effects on human health, and develop new derivatives with improved properties.

科学的研究の応用

8-Chloro-3-methoxy-1,7-naphthyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus.

In addition to its antimicrobial properties, this compound has been found to exhibit antiviral activity against the hepatitis C virus (HCV) and the human immunodeficiency virus (HIV). This compound has also been investigated for its anticancer properties, as it has been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia.

Safety and Hazards

特性

IUPAC Name |

8-chloro-3-methoxy-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-4-6-2-3-11-9(10)8(6)12-5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYMYAWZLXRXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C(=C1)C=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

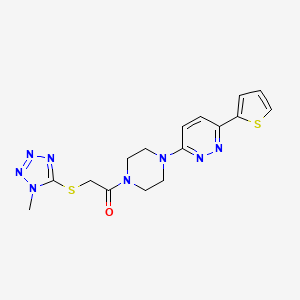

![(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2855584.png)

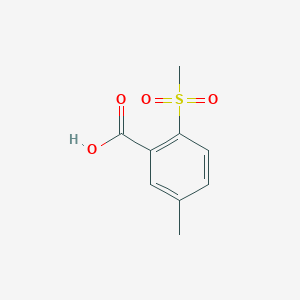

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2855586.png)

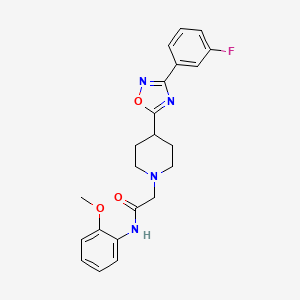

![Methyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2855588.png)

![N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride](/img/structure/B2855596.png)

![(4-Amino-3-(pyridin-2-yl)isothiazol-5-yl)(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2855603.png)